2-Hydroxy Atorvastatin Lactone 2-Hydroxy Atorvastatin Lactone Ortho-Hydroxy Atorvastatin Lactone is metabolite of Atorvastatin, a selective, competitive inhibitor of HMG-CoA reductase.
Brand Name: Vulcanchem
CAS No.: 163217-74-1
VCID: VC21340444
InChI: InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1
SMILES: CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Molecular Formula: C33H33FN2O5
Molecular Weight: 556.6 g/mol

2-Hydroxy Atorvastatin Lactone

CAS No.: 163217-74-1

Cat. No.: VC21340444

Molecular Formula: C33H33FN2O5

Molecular Weight: 556.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Hydroxy Atorvastatin Lactone - 163217-74-1

CAS No. 163217-74-1
Molecular Formula C33H33FN2O5
Molecular Weight 556.6 g/mol
IUPAC Name 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Standard InChI InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1
Standard InChI Key MNECBMZJZFGTIK-JWQCQUIFSA-N
Isomeric SMILES CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
SMILES CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Canonical SMILES CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Appearance Off-White to Pale Yellow Solid
Melting Point 96-102°C

Chemical Characterization

Molecular Structure and Properties

2-Hydroxy Atorvastatin Lactone is characterized by its distinctive molecular structure that differs from the parent compound atorvastatin. It has a molecular formula of C₃₃H₃₃FN₂O₅ and a molecular weight of 556.62 g/mol . The compound features a lactone ring structure, which is formed through an intramolecular esterification reaction involving the hydroxyl and carboxylic acid groups present in the atorvastatin molecule.

PropertyValue/Description
Molecular FormulaC₃₃H₃₃FN₂O₅
Molecular Weight556.62 g/mol
CAS NumberAvailable in reference materials
Physical StateNeat compound
Purity>95% (HPLC)
StabilitypH-dependent; unstable at physiological pH
Functional CategoryMetabolite of atorvastatin

Metabolic Pathways

Formation and Biotransformation

2-Hydroxy Atorvastatin Lactone is formed through the hydroxylation of atorvastatin, primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4. This enzymatic process introduces a hydroxyl group at the 2-position of the atorvastatin molecule, resulting in the formation of 2-hydroxy atorvastatin. Subsequently, this hydroxylated form can undergo intramolecular esterification to produce the lactone form .

The metabolic pathway involves multiple steps:

  • Hydroxylation of atorvastatin by CYP3A4

  • Formation of 2-hydroxy atorvastatin (active acid form)

  • Conversion to the lactone form through intramolecular esterification

Acid-Lactone Interconversion

A critical aspect of atorvastatin metabolism is the interconversion between acid and lactone forms. Research has demonstrated that this interconversion can occur both enzymatically and non-enzymatically. Kearney et al. reported that in buffer solutions, conversion between acid and lactone forms occurs rapidly at low pH (<2), while conversion from lactone to acid predominates at pH > 6 .

This interconversion has significant pharmacokinetic implications, as the lactone form serves as a reservoir for the active acid form. The gastric environment can facilitate the conversion of atorvastatin acid to the lactone form, which can subsequently be absorbed and later converted back to the active acid form .

Analytical Methods

Detection and Quantification Techniques

Various analytical techniques have been developed for the detection and quantification of 2-Hydroxy Atorvastatin Lactone in pharmaceutical formulations and biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most widely employed method due to its sensitivity and specificity .

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity, with limits of quantification (LOQ) as low as 50-100 pg/mL in plasma samples . This level of sensitivity is essential for therapeutic monitoring and pharmacokinetic studies, as the concentrations of atorvastatin and its metabolites in biological samples can be quite low.

Sample Preparation Techniques

Effective sample preparation is crucial for accurate detection and quantification of 2-Hydroxy Atorvastatin Lactone. Liquid-liquid extraction (LLE) is commonly employed to isolate atorvastatin and its metabolites from plasma samples . The extraction efficiency and clean-up procedures significantly impact the sensitivity and reproducibility of the analytical methods.

For plasma samples, the quantitative sensitivity (LOQ) of atorvastatin and its hydroxyl metabolites has been reported to be around 100 pg/mL using LC-MS, with good repeatability (coefficient of variation < 8.0%) . Some researchers have achieved even lower LOQ values of 50 pg/mL for atorvastatin compounds .

Analytical Challenges

Analysis of 2-Hydroxy Atorvastatin Lactone presents several challenges:

  • Interconversion between acid and lactone forms during sample preparation and analysis

  • pH-dependent stability affecting reproducibility

  • Low concentrations in biological samples requiring highly sensitive methods

  • Matrix effects in complex biological samples

  • Potential for degradation during storage and analysis

To address these challenges, careful control of pH during sample preparation and analysis is essential, along with the use of internal standards and validated analytical protocols.

Pharmacokinetics

Absorption and Distribution

The pharmacokinetics of 2-Hydroxy Atorvastatin Lactone is closely linked to that of atorvastatin. The lactone form can be directly absorbed from the gastrointestinal tract or formed in the stomach through acid-catalyzed conversion of atorvastatin acid . Additionally, the lactone form can be generated through metabolic processes in the liver and other tissues.

Metabolism and Elimination

2-Hydroxy Atorvastatin Lactone undergoes further metabolism and elimination. The compound has high affinity for CYP3A4, suggesting that it may be subject to extensive metabolic clearance . The interconversion between acid and lactone forms contributes to the complex pharmacokinetic profile of atorvastatin and its metabolites.

The plasma concentration of atorvastatin after oral administration is highly variable among individuals, with reported concentration ranges of 1.98-28.8 ng/mL (mean 8.50 ng/mL) . This variability extends to its metabolites, including 2-Hydroxy Atorvastatin Lactone, and has implications for therapeutic outcomes and drug interactions.

Pharmacological Significance

Relationship to Atorvastatin Activity

2-Hydroxy Atorvastatin Lactone itself is considered an inactive metabolite, but it serves as a reservoir for the active acid form through interconversion . The active acid form inhibits HMG-CoA reductase, the enzyme responsible for the rate-limiting step in cholesterol biosynthesis.

The interconversion between acid and lactone forms has significant implications for the pharmacological effects of atorvastatin. The acid form is responsible for the inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver and reduced levels of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) in circulation.

Drug Interactions

The high affinity of atorvastatin lactone forms for CYP3A4 suggests potential for drug interactions with CYP3A4 inhibitors . Research indicates that the effects of CYP3A4 inhibitors on atorvastatin pharmacokinetics in vivo may be misinterpreted without considering the interconversion between acid and lactone forms .

These interactions may alter the balance between acid and lactone forms, potentially affecting the efficacy and safety profile of atorvastatin therapy. Understanding the pharmacokinetics of 2-Hydroxy Atorvastatin Lactone is therefore crucial for predicting and managing drug interactions in clinical practice.

Clinical Relevance

Therapeutic Monitoring

Genetic Variability and Personalized Medicine

Further research is needed to elucidate the impact of genetic variability on the metabolism of atorvastatin and its metabolites, and to determine whether genetic testing could inform personalized approaches to statin therapy.

Research Applications

Reference Standards

The availability of certified reference materials has facilitated research on atorvastatin metabolism and pharmacokinetics, contributing to our understanding of the complex processes involved in statin therapy.

Pharmacokinetic Modeling

Physiologically-based pharmacokinetic (PBPK) modeling has been employed to investigate the role of lactone formation in atorvastatin pharmacokinetics . These models have demonstrated the importance of considering gastric lactone formation and interconversion between acid and lactone forms in predicting atorvastatin pharmacokinetics and drug interactions.

Further refinement of these models may enhance our ability to predict individual responses to atorvastatin therapy and to optimize dosing regimens based on patient characteristics and concomitant medications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator